Paeonenoide A
Description
Paeonenoide A is a 24,30-dinortriterpenoid isolated from Paeonia veitchii, a plant traditionally used in Chinese medicine. Structurally, it is characterized as (3β,4β,11α,12α,13β)-11,12-epoxy-3,4,13,23-tetrahydroxy-24,30-dinorolean-20(29)-en-28-oic acid 28,13-lactone (C₂₇H₄₀O₇) . Key spectral data include:
- IR (KBr): 3325 cm⁻¹ (O-H stretch), 1775 cm⁻¹ (lactone C=O), 1645 cm⁻¹ (olefinic C=C) .
- ¹H-NMR (CDCl₃): Olefinic protons at δ 4.75 and 4.73 (CH(29)), epoxy protons at δ 3.08 (H-C(11), H-C(12)), and hydroxyl-bearing protons at δ 3.82 and 3.62 (CH(23)) .
- EI-MS: Molecular ion peak at m/z 472.2863 (C₂₇H₄₀O₇), with fragmentation patterns confirming the lactone and dinor skeleton .
Its unique structural features, including a 4(23),20(29)-diene system, epoxy bridge (C11–C12), and lactone ring (C28–O–C13), distinguish it from other triterpenoids .
Properties
Molecular Formula |
C28H40O6 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(1S,2S,4S,5R,6R,9S,10S,11R,14R,15S,18S,23R)-9,10-dihydroxy-10-(hydroxymethyl)-6,14,15-trimethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |
InChI |
InChI=1S/C28H40O6/c1-15-5-10-26-12-11-25(4)24(3)9-6-16-23(2,8-7-18(30)27(16,32)14-29)20(24)19-21(33-19)28(25,17(26)13-15)34-22(26)31/h16-21,29-30,32H,1,5-14H2,2-4H3/t16-,17-,18+,19+,20-,21+,23+,24-,25+,26+,27-,28-/m1/s1 |
InChI Key |
QUSTXILFWOVTCK-WEEWHIELSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(=C)CC7)C(=O)O6)C)C)(CO)O)O |
Canonical SMILES |
CC12CCC(C(C1CCC3(C2C4C(O4)C56C3(CCC7(C5CC(=C)CC7)C(=O)O6)C)C)(CO)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Paeonenoide A belongs to a family of dinortriterpenoids with structural variations influencing their physicochemical and biological properties. Below is a comparative analysis with closely related compounds:
Table 1: Structural and Spectral Comparison of this compound with Analogues
Key Observations:
Skeletal Differences: this compound and C share a 24,30-dinoroleanane skeleton, whereas Akebonic Acid retains the full oleanane framework with C24 and C30 methyl groups . Paeonenoide B lacks the lactone ring present in A and C, instead featuring a free carboxylic acid group .
Functional Group Variations: The 11,12-epoxy group in this compound and C is absent in Akebonic Acid, which has a simpler hydroxylation pattern . this compound’s tetrahydroxy substitution (C3, C4, C13, C23) contrasts with Paeonenoide B’s single hydroxyl group at C3 .
Spectral Distinctions: The lactone C=O stretch at 1775 cm⁻¹ in this compound is absent in Paeonenoide B, which shows a carboxylic acid C=O at 1693 cm⁻¹ . this compound’s higher specific rotation ([α] = +137.50) compared to Akebonic Acid ([α] = +65.50) reflects its increased chirality from multiple hydroxyl and epoxy groups .
Biosynthetic Relationships: this compound and C likely derive from Akebonic Acid through oxidative degradation (loss of C24 and C30) and epoxidation . The presence of a lactone ring in A and C suggests intramolecular esterification of the C28 carboxylic acid with a hydroxyl group at C13 .
Implications for Bioactivity
- The epoxy group in this compound may enhance anti-inflammatory properties, as seen in related triterpenoids .
- Lactone rings are associated with cytotoxicity in cancer cells, suggesting this compound and C could be explored for anticancer applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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